

spectroscopic data for 2-Biphenylmethanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Biphenylmethanol

Cat. No.: B1359950

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Biphenylmethanol**

Introduction

2-Biphenylmethanol, also known as (2-phenylphenyl)methanol, is an aromatic alcohol with the chemical formula C₁₃H₁₂O.[1][2] Its structure consists of a biphenyl scaffold with a hydroxymethyl group attached to one of the phenyl rings at the ortho position. This compound serves as a valuable intermediate in organic synthesis, for instance, in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives.[1]

Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of molecular structures. This guide provides a detailed analysis of the spectroscopic data for **2-Biphenylmethanol**, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy of 2-Biphenylmethanol

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In the case of **2-Biphenylmethanol**, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Biphenylmethanol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
- Data Acquisition: Obtain the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

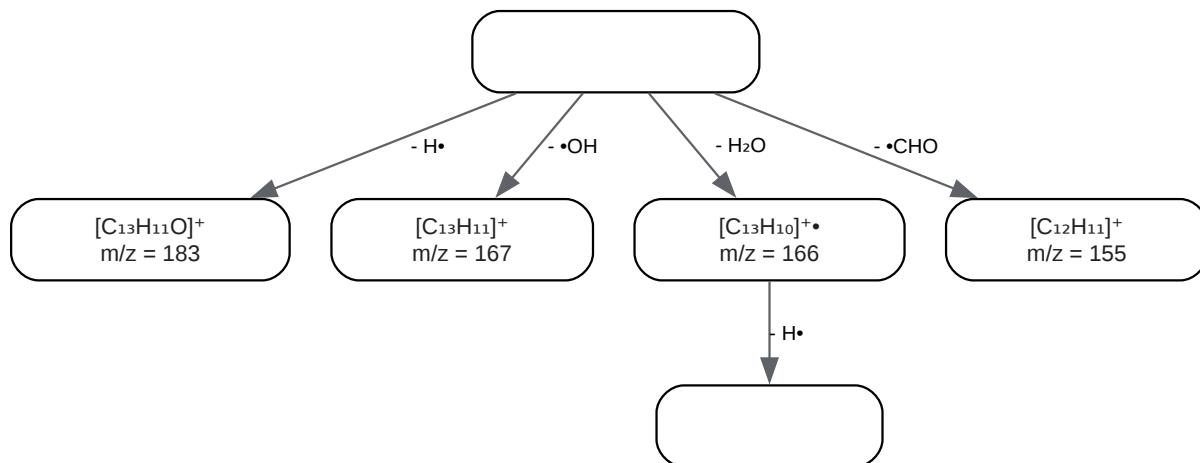
¹H NMR Data and Interpretation

The ¹H NMR spectrum of **2-Biphenylmethanol** exhibits distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.52 - 7.26	Multiplet (m)	9H	Aromatic Protons (Ar-H)
4.58	Singlet (s)	2H	Methylene Protons (-CH ₂ -)
~1.80	Singlet (s, broad)	1H	Hydroxyl Proton (-OH)

Data synthesized from available sources.^[3]

- Aromatic Protons (δ ~7.52 - 7.26 ppm): The nine protons on the two phenyl rings resonate in this region. Due to the free rotation around the C-C single bond connecting the rings and the resulting complex splitting patterns, these signals overlap and appear as a multiplet.
- Methylene Protons (δ 4.58 ppm): The two protons of the $-\text{CH}_2-$ group are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring. They appear as a sharp singlet because there are no adjacent protons to cause splitting. Their downfield shift is due to the deshielding effect of the electronegative oxygen atom.
- Hydroxyl Proton (δ ~1.80 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It does not usually show coupling to the methylene protons.



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